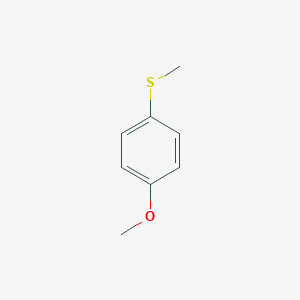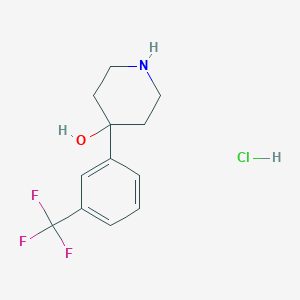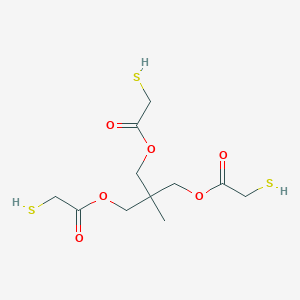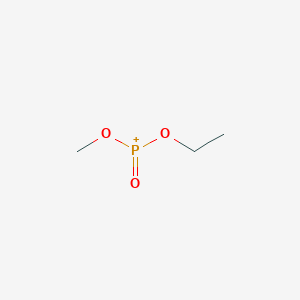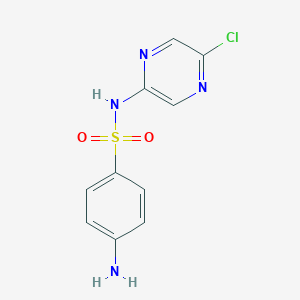
Sulfachlorpyrazine
Descripción general
Descripción
Sulfachlorpyrazine is a sulfonamide antibiotic drug . It is used in poultry farming and has been marketed as Vetisulid for use in cattle, swine, and birds . It contains a 5-chloropyrazin-2-yl moiety linked to the amide nitrogen .
Molecular Structure Analysis
Sulfachlorpyrazine has a molecular formula of C10H9ClN4O2S . It has an average mass of 284.722 Da and a monoisotopic mass of 284.013458 Da .Physical And Chemical Properties Analysis
Sulfachlorpyrazine has a density of 1.6±0.1 g/cm3, a boiling point of 497.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.6±3.0 kJ/mol and a flash point of 254.8±31.5 °C .Aplicaciones Científicas De Investigación
Residue Depletion Studies
Sulfachlorpyrazine (SCP) is used in veterinary medicine, particularly for treating coccidian infections in poultry. Studies have been conducted to understand its residue depletion in turkey and chicken tissues. For example, a study by Łebkowska-Wieruszewska and Kowalski (2010) used high-performance liquid chromatography to determine SCP residues in turkey tissues, suggesting a 21-day withdrawal period before turkeys can be safely consumed (Łebkowska-Wieruszewska & Kowalski, 2010). Another study by the same authors (2013) evaluated residue depletion in broiler chickens, finding SCP concentrations in tissue samples higher than established maximum residue limits (MRLs) up to 10 days post-medication (Łebkowska-Wieruszewska & Kowalski, 2013).
Environmental Impact and Transport
The environmental fate of SCP, like other sulfonamide antibiotics, has been studied due to its extensive use in animal production. Burkhardt et al. (2005) investigated the transport of sulfonamides with surface runoff on grassland, revealing that manure can increase runoff volume and consequently higher relative antibiotic concentrations in runoff (Burkhardt et al., 2005).
Analytical Methods for Detection
Developing accurate methods for detecting SCP residues in animal tissues is essential for ensuring food safety. Hela et al. (2003) developed a new extraction method for sulfonamides, including SCP, in various animal tissues, utilizing high-performance liquid chromatography for detection (Hela et al., 2003).
Pharmacokinetics in Infected Animals
Understanding the pharmacokinetics of SCP in infected animals is crucial for effective treatment. Haritova et al. (2013) investigated the disposition of SCP in chickens infected with Eimeria tenella, finding significant differences in absorption and tissue concentrations compared to healthy chickens (Haritova et al., 2013).
SCP as a Coccidiocidal Agent
SCP's effectiveness as a coccidiocidal agent has been evaluated. Greuel et al. (1991) studied its efficacy in turkeys infected with various Eimeria species, showing its effectiveness in reducing clinical symptoms and parasitological findings (Greuel et al., 1991).
Comparative Efficacy Studies
Comparing SCP with other treatments helps in determining the most effective treatment strategies. Laczay et al. (1995) compared the therapeutic efficacy of SCP and toltrazuril against Eimeria tenella infection in chickens, finding similar effectiveness in preventing mortality and weight loss (Laczay et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANWVKBBCWCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937296 | |
| Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfachlorpyrazine | |
CAS RN |
1672-91-9 | |
| Record name | Sulfachlorpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfachlorpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFACHLORPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R84UZ2XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






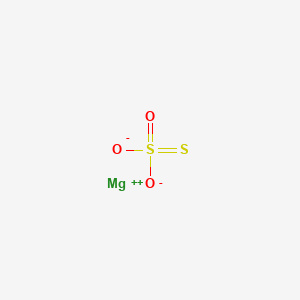




![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
